REACTION_CXSMILES
|
S([CH2:11][N+:12]#[C-:13])(C1C=CC(C)=CC=1)(=O)=O.[CH:14](=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C([O-])([O-])=O.[K+].[K+]>CO>[C:15]1([C:14]2[O:21][CH:13]=[N:12][CH:11]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3.4|
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Name
|
|
Quantity
|
5.86 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
|
Name
|
|
Quantity
|
3.18 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
6.22 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 hr
|
Duration
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2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
250 ml EtOAc was added
|
Type
|
WASH
|
Details
|
the mixture was washed with H2O, brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel using 15:1 hexane/EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CN=CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |